molecular formula C9H10N2O2 B11909762 5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid

5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid

Cat. No.: B11909762
M. Wt: 178.19 g/mol
InChI Key: JXMFEXNRQUOYAV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms, making it an analog of naphthalene with nitrogen atoms incorporated into the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine derivatives with suitable electrophiles, followed by cyclization and decarboxylation steps . The reaction conditions often involve heating in solvents like Dowtherm A or diphenyl ether to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-5-carboxylic acid derivatives, while reduction can produce various tetrahydro derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature enhances its reactivity and potential for forming various derivatives with distinct biological activities.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-2,4,8,11H,3,5H2,(H,12,13)

InChI Key

JXMFEXNRQUOYAV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1N=CC=C2)C(=O)O

Origin of Product

United States

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